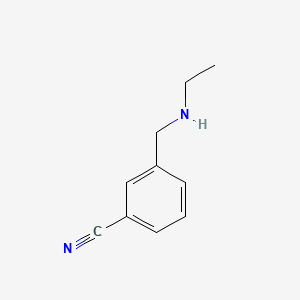

3-((乙氨基)甲基)苯甲腈

描述

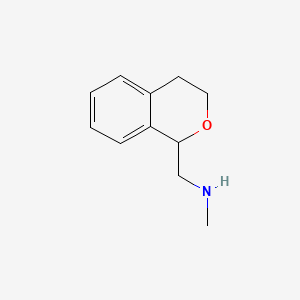

3-((Ethylamino)methyl)benzonitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . Another study reports the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles .Molecular Structure Analysis

The molecular structure of 3-((Ethylamino)methyl)benzonitrile can be analyzed based on its molecular formula C10H12N2 . A study on a similar compound, 4-(3-aminophenyl)benzonitrile, used Density Functional Theory to study the molecular structure .科学研究应用

Drug Discovery: N-Heterocycle Synthesis

“3-((Ethylamino)methyl)benzonitrile” plays a crucial role in the synthesis of N-heterocyclic compounds , which are foundational structures in many pharmaceuticals. The compound’s ability to participate in metal-catalyzed denitrogenative reactions is particularly valuable for creating nitrogen-rich pharmacophores, essential for developing new clinical targets and drug candidates .

Organic Synthesis: C-H Amidation

In organic chemistry, this compound is used as an amino source in copper-catalyzed C–H amidation reactions . These reactions are pivotal for constructing complex molecules from simple substrates, contributing significantly to the field of organic synthesis .

Material Science: Functional Organic Materials

The versatility of “3-((Ethylamino)methyl)benzonitrile” extends to material science, where it’s used in the synthesis of quinazoline derivatives . These derivatives are integral to creating functional organic materials with a wide range of applications, including electronics and photonics .

Catalysis: Transition Metal-Catalyzed Reactions

This compound is instrumental in transition metal-catalyzed reactions , which are a cornerstone of modern synthetic chemistry. Its use in these reactions enables the development of novel catalytic processes, enhancing efficiency and selectivity in chemical transformations .

Pharmacology: Modifying Physicochemical Properties

“3-((Ethylamino)methyl)benzonitrile” derivatives can modify solubility, lipophilicity, and polarity of molecules, thereby enhancing their potency, selectivity, and metabolic stability. This is particularly important in the optimization of drug candidates for better therapeutic profiles .

Green Chemistry: Electrochemical Approaches

The compound’s application in electrochemical approaches for direct C–H amidation aligns with the principles of green chemistry. It offers a milder, more environmentally friendly alternative to traditional methods, reducing the need for harsh conditions and strong oxidants .

Bioactive Compound Synthesis: Alkaloid Analogues

In the synthesis of bioactive compounds, “3-((Ethylamino)methyl)benzonitrile” is used to create analogues of naturally occurring alkaloids. These analogues have diverse bioactivities and are important for the discovery of new therapeutic agents .

Analytical Chemistry: Spectroscopy and Chromatography

Lastly, the compound finds use in analytical chemistry, where its derivatives are often standards or reagents in spectroscopy and chromatography . This aids in the identification and quantification of substances within complex mixtures .

属性

IUPAC Name |

3-(ethylaminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIUVPIZQUBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238126 | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Ethylamino)methyl)benzonitrile | |

CAS RN |

90389-97-2 | |

| Record name | 3-[(Ethylamino)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)